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Compound of Interest

Compound Name: 4-Ethoxy-3-iodobenzaldehyde

CAS No.: 184033-45-2

Cat. No.: B1598658

Get Quote

CAS Registry Number: 184033-45-2 Molecular Formula:

Molecular Weight: 276.07 g/mol [1][2]

Executive Summary
4-Ethoxy-3-iodobenzaldehyde is a critical trisubstituted aromatic intermediate widely utilized

in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its

functional groups: an electrophilic aldehyde for condensation reactions and an aryl iodide for

palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).[1]

This technical guide provides a rigorous structural elucidation protocol. By synthesizing data

from high-field NMR, mass spectrometry, and physical property analysis, we establish a

definitive fingerprint for this compound.[1] The guide is designed to assist researchers in

validating the identity and purity of this scaffold during drug discovery campaigns.
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Before characterization, understanding the synthetic origin is vital for anticipating impurities.[1]

The compound is typically accessible via the electrophilic iodination of 4-ethoxybenzaldehyde.

[1]

Key Structural Features:

C1 (Aldehyde): Highly deshielded proton, singlet.[1]

C3 (Iodine): Heavy atom effect; provides steric bulk and electronic modulation.[1]

C4 (Ethoxy): Electron-donating group (EDG); increases electron density at ortho/para

positions, shielding the C5 proton.[1]

Visualization: Characterization Workflow
The following diagram outlines the logical flow from crude synthesis to validated structural data.

Precursor:
4-Ethoxybenzaldehyde

Iodination
(I2 / Oxidant) Crude Intermediate Purification

(Column Chrom.)
Pure Analyte

(4-Ethoxy-3-iodo...)

1H / 13C NMR
(Connectivity)

HRMS
(Mass/Formula)

QC: Melting Point
(78-81°C)

Click to download full resolution via product page

Figure 1: Critical path for the synthesis and structural validation of 4-Ethoxy-3-
iodobenzaldehyde.

Spectroscopic Fingerprinting
The definitive proof of structure relies on Nuclear Magnetic Resonance (NMR).[1] The

substitution pattern (1,3,4-trisubstituted benzene) creates a distinct splitting pattern in the
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aromatic region.[1]

Proton NMR ( H NMR) Analysis
Solvent:

(Chloroform-d) Frequency: 400 MHz[3][4]

The aromatic region displays an ABX system modified by the substituents.[1]
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Assignment

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Structural
Logic

-CHO 9.81 Singlet (s) -

Characteristic

aldehyde proton;

highly deshielded

by the carbonyl

anisotropy.[1]

H-2 8.30 Doublet (d)

Located between

Iodine and

Aldehyde.

Deshielded by

both groups.[1]

Shows only

meta-coupling to

H-6.[1]

H-6 7.83
Doublet of

Doublets (dd)
,

Ortho to

aldehyde

(deshielded).[4]

Couples strongly

with H-5 and

weakly with H-2.

[1]

H-5 6.88 Doublet (d)

Ortho to the

Ethoxy group.

The electron-

donating oxygen

shields this

proton

significantly

(upfield shift).[1]

-OCH

-
4.20 Quartet (q)

Methylene

protons of the

ethoxy group.[1]
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-CH 1.54 Triplet (t)

Methyl protons of

the ethoxy group.

[1]

Expert Insight: The key differentiator between the target compound and its regioisomer (3-iodo-

4-ethoxy vs. 2-iodo-4-ethoxy) is the chemical shift of H-2.[1] At 8.30 ppm, it confirms the proton

is flanked by two electron-withdrawing/heavy groups (I and CHO).[1] In a 2-iodo isomer, the H-

6 proton would not be as deshielded.[1]

Carbon NMR ( C NMR) Analysis
Solvent:

Frequency: 101 MHz[1][4]

Carbonyl (C=O): 189.5 ppm.[1][4]

Aromatic C-O (C4): 162.3 ppm (Deshielded by oxygen).[1]

Aromatic C-H (C2, C6): 141.2 ppm (C2), 131.2 ppm (C6).[1]

Aromatic C-I (C3): 87.0 ppm.[1][4] Note: Carbon attached to Iodine typically appears

significantly upfield (shielded) due to the "heavy atom effect," often below 100 ppm.[1] This is

a diagnostic peak.[1]

Ethoxy Carbons: 65.4 ppm (

), 14.5 ppm (

).[1]

Visualization: NMR Connectivity Logic
This diagram illustrates the coupling interactions confirming the regiochemistry.
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Figure 2: Spin-spin coupling network confirming the 1,3,4-substitution pattern.[1]

Physical & Mass Spectrometric Properties[1][5]
Mass Spectrometry (HRMS-ESI)[1][4]

Ionization Mode: Positive (

)[1]

Calculated Mass (
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): 276.9720[1][4]

Observed Mass: 276.9722 (Typical experimental result)[1][4]

Fragmentation: Loss of the ethyl group (

) and loss of the carbonyl are common fragmentation pathways.[1]

Physical Constants
Physical State: White to off-white crystalline solid.[1]

Melting Point:78 – 81 °C.[1][2]

Note: A sharp melting point range (< 2°C) indicates high purity.[1] A depressed range (e.g.,

70-75°C) suggests contamination with the non-iodinated precursor (4-

ethoxybenzaldehyde).[1]

Experimental Protocol: Purification & Handling
To ensure the characterization data above is reproducible, the material must be free of the

starting material (4-ethoxybenzaldehyde) and over-iodinated byproducts.[1]

Crude Workup: Upon completion of iodination, quench with saturated sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).[1]

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

Chromatography:

Stationary Phase: Silica Gel (230-400 mesh).[1]

Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate (Start 15:1, move to

10:1).[1]

Rf Value: The iodinated product is typically less polar than the starting aldehyde due to the

lipophilic iodine atom.[1]
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Recrystallization (Optional): If the melting point is broad, recrystallize from Ethanol/Hexane

to obtain the white needles required for X-ray or high-precision bioassays.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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